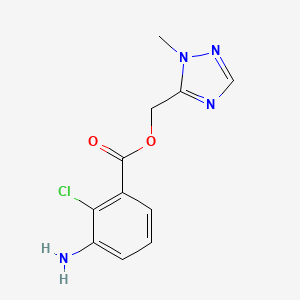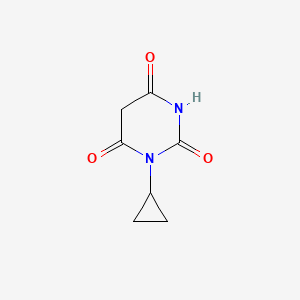![molecular formula C12H15N3O B6642194 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642194.png)
5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile, also known as HEPPCN, is a chemical compound that has been widely used in scientific research. HEPPCN is a pyridine derivative that has been synthesized using various methods.
作用機序
5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile selectively inhibits the activity of PTP1B by binding to the enzyme's active site. This results in an increase in insulin signaling and glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. It has also been shown to reduce body weight and improve lipid profile in obese mice. 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has been shown to activate the AMPK pathway, which is involved in the regulation of cellular energy metabolism. 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has also been shown to reduce inflammation in animal models of arthritis.
実験室実験の利点と制限
5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has several advantages for lab experiments. It is a selective inhibitor of PTP1B, which makes it a useful tool for studying the role of PTP1B in insulin signaling and glucose metabolism. 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has also been shown to have low toxicity in animal models. However, 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has several potential future directions for scientific research. One direction is to further investigate its effects on insulin sensitivity and glucose metabolism in animal models of diabetes. Another direction is to explore its potential as a treatment for other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile could be used as a tool to study the role of PTP1B in other physiological processes such as inflammation and cancer.
合成法
5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has been synthesized using various methods. One of the most common methods is the reaction of 2-cyanopyridine with 1-hydroxyethylpyrrolidine in the presence of a base such as potassium carbonate. The reaction results in the formation of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile with a yield of up to 90%.
科学的研究の応用
5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has been widely used in scientific research due to its ability to selectively inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in the regulation of insulin signaling and has been implicated in the development of insulin resistance, which is a hallmark of type 2 diabetes. 5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
特性
IUPAC Name |
5-[3-(1-hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(16)10-4-5-15(8-10)12-3-2-11(6-13)14-7-12/h2-3,7,9-10,16H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMRLXYKUHAGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C2=CN=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)

![1-[2-(Oxolan-2-yl)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642129.png)

![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)

![2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid](/img/structure/B6642161.png)
![2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6642163.png)
![N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)

![N-methyl-1-[2-[(2-methylpropan-2-yl)oxy]acetyl]pyrrolidine-2-carboxamide](/img/structure/B6642193.png)
![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642201.png)
![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)
